molecular formula C27H38O6-2 B14616594 4-{[(Octadec-9-en-1-yl)oxy]carbonyl}benzene-1,3-dicarboxylate CAS No. 60880-41-3

4-{[(Octadec-9-en-1-yl)oxy]carbonyl}benzene-1,3-dicarboxylate

Cat. No.: B14616594
CAS No.: 60880-41-3
M. Wt: 458.6 g/mol
InChI Key: VVQFGECASAFYCG-UHFFFAOYSA-L
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Description

4-{[(Octadec-9-en-1-yl)oxy]carbonyl}benzene-1,3-dicarboxylate is a chemical compound with the molecular formula C27H38O6 It is known for its unique structure, which includes an octadec-9-en-1-yl group attached to a benzene ring via an oxycarbonyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(Octadec-9-en-1-yl)oxy]carbonyl}benzene-1,3-dicarboxylate typically involves the esterification of benzene-1,3-dicarboxylic acid with octadec-9-en-1-ol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-{[(Octadec-9-en-1-yl)oxy]carbonyl}benzene-1,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of benzene-1,3-dicarboxylic acid derivatives.

    Reduction: Formation of benzene-1,3-dimethanol derivatives.

    Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

4-{[(Octadec-9-en-1-yl)oxy]carbonyl}benzene-1,3-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{[(Octadec-9-en-1-yl)oxy]carbonyl}benzene-1,3-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(Octadec-9-en-1-yl)oxy]carbonyl}benzene-1,2-dicarboxylate
  • 4-{[(Octadec-9-en-1-yl)oxy]carbonyl}benzene-1,4-dicarboxylate

Uniqueness

4-{[(Octadec-9-en-1-yl)oxy]carbonyl}benzene-1,3-dicarboxylate is unique due to its specific ester linkage and the position of the carboxylate groups on the benzene ring. This structural arrangement imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill.

Properties

CAS No.

60880-41-3

Molecular Formula

C27H38O6-2

Molecular Weight

458.6 g/mol

IUPAC Name

4-octadec-9-enoxycarbonylbenzene-1,3-dicarboxylate

InChI

InChI=1S/C27H40O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-33-27(32)23-19-18-22(25(28)29)21-24(23)26(30)31/h9-10,18-19,21H,2-8,11-17,20H2,1H3,(H,28,29)(H,30,31)/p-2

InChI Key

VVQFGECASAFYCG-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCC=CCCCCCCCCOC(=O)C1=C(C=C(C=C1)C(=O)[O-])C(=O)[O-]

Origin of Product

United States

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